Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate
Description
Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a synthetic thiazole derivative featuring a 4-chlorophenoxy acetamido substituent at position 2 and an ethyl ester group at position 4 of the thiazole ring. Its synthesis involves a multi-step process starting from 4-chlorophenol and ethyl 2-chloroacetate, catalyzed by potassium iodide (KI) under reflux conditions to form ethyl 2-(4-chlorophenoxy)acetate. Subsequent reactions with hydrazine hydrate, isothiocyanatobenzene, and cyclization under alkaline conditions yield the final compound. Microwave-assisted synthesis (90°C, 15 minutes) significantly improves reaction efficiency compared to conventional methods, achieving higher yields (Table 1) .
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-2-20-13(19)11-8-22-14(16-11)17-12(18)7-21-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHVAYFESMFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The synthesis begins with the formation of a thiourea intermediate, which reacts with ethyl 2-chloroacetoacetate under basic conditions. The α-chloro carbonyl compound facilitates cyclization, yielding the thiazole core. In a study by, ethyl 2-substituted-aminothiazole-4-carboxylates were synthesized using analogous conditions, achieving yields of 65–78%.
Key Reaction Conditions :
- Solvent: Ethanol or dimethylformamide (DMF)
- Base: Potassium hydroxide (KOH) or triethylamine
- Temperature: Reflux (80–100°C)
- Time: 6–12 hours
Functionalization with 4-Chlorophenoxyacetamide
Post-thiazole formation, the acetamido group is introduced via amide coupling. As demonstrated in, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) effectively mediates amide bond formation between 2-aminothiazole-4-carboxylate and 2-(4-chlorophenoxy)acetic acid.
Representative Procedure :
- Thiazole Formation : Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) is synthesized via Hantzsch method.
- Acid Activation : 2-(4-Chlorophenoxy)acetic acid is activated with TBTU (1.2 eq) and lutidine (2.0 eq) in dry dichloromethane (DCM).
- Coupling : The activated acid is added to the aminothiazole at 0–5°C, stirred overnight, and purified via recrystallization (ethanol).
Yield : 72–85%
Characterization :
- 1H NMR (DMSO-d6) : δ 1.28 (t, 3H, CH2CH3), 4.22 (q, 2H, CH2CH3), 6.90–7.40 (m, 4H, Ar-H), 10.45 (s, 1H, NH).
- LC-MS : m/z 395.8 [M+H]+.
One-Pot Sequential Synthesis
To streamline production, a one-pot approach combines thiazole ring formation and amide coupling.
Reaction Design
Inspired by, carbon disulfide (CS2) and KOH facilitate thiourea intermediate formation, which reacts in situ with 2-(4-chlorophenoxy)acetyl chloride. Ethyl 4-chloroacetoacetate provides the α-halo carbonyl component.
Procedure :
- Thiourea Formation : 2-(4-Chlorophenoxy)acetamide (1.0 eq) reacts with CS2/KOH in DMF.
- Cyclization : Ethyl 4-chloroacetoacetate (1.1 eq) is added, and the mixture is refluxed for 8 hours.
- Workup : Neutralization with HCl yields the crude product, purified via column chromatography (hexane:ethyl acetate 3:1).
Yield : 68%
Advantages : Reduced purification steps and higher atom economy.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase synthesis enhances scalability and purity. A resin-bound approach, adapted from, uses Wang resin to anchor the thiazole precursor.
Protocol Overview
- Resin Activation : Wang resin is functionalized with Fmoc-protected aminothiazole.
- Deprotection : Piperidine removes Fmoc, exposing the amine.
- Acid Coupling : 2-(4-Chlorophenoxy)acetic acid is coupled using HBTU/DIPEA.
- Cleavage : TFA/water (95:5) releases the product.
Yield : 82%
Purity : >95% (HPLC).
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Hantzsch + Coupling | 78% | 90% | Moderate | High |
| One-Pot Synthesis | 68% | 85% | Low | Moderate |
| Solid-Phase | 82% | 95% | High | Low |
Key Insights :
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the chlorophenoxy group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents under mild to moderate temperatures
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. The thiazole ring plays a crucial role in binding to the active sites of target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Core Heterocycle Impact: The thiazole core (target compound and 5a/5b) offers π-electron deficiency, influencing electronic interactions with biological targets. The bicyclopentane core () introduces rigidity, likely enhancing target specificity for ATF4 inhibition .
Substituent Effects: The 4-chlorophenoxy group (target compound, ) confers lipophilicity, aiding membrane permeability. Its absence in 5a/5b (replaced by dioxoisoindolinyl/phenyl groups) shifts activity toward beta-catenin inhibition . Methoxy groups () may improve solubility but reduce potency compared to chloro substituents .
Synthetic Efficiency :
- Microwave-assisted synthesis (target compound) reduces reaction time (15 minutes vs. hours) and improves yield (>80% vs. ~60% conventionally) .
Biological Activity :
- Thiazole derivatives (5a/5b) show colorectal cancer activity via beta-catenin inhibition, while the bicyclopentane analog targets ATF4, highlighting substituent-driven mechanistic divergence .
Biological Activity
Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as thiazoles, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form an acid chloride, which is then reacted with 2-aminothiazole in the presence of a base like triethylamine under reflux conditions with dichloromethane as the solvent.
The biological activity of thiazole derivatives, including this compound, can be attributed to several mechanisms:
- Antitumor Activity : Thiazoles have shown potential in inhibiting tumor growth by affecting pathways related to cell proliferation and apoptosis. For instance, studies have indicated that thiazole derivatives can induce cell death in various cancer cell lines through apoptotic pathways .
- Antimicrobial Properties : The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for further development in treating infections .
- Neuroprotective Effects : Some thiazole derivatives have been reported to possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the antitumor activity of various thiazole derivatives against human cancer cell lines. This compound showed promising results with an IC50 value indicating significant cytotoxicity against colorectal cancer cells .
- Antimicrobial Evaluation : In a series of tests against common pathogens, this compound demonstrated broad-spectrum antimicrobial activity, suggesting its potential utility in clinical settings for treating infections resistant to conventional antibiotics .
- Neuroprotection Studies : Research focusing on neuroprotective effects highlighted that thiazole derivatives could mitigate oxidative stress in neuronal cells, indicating their potential role in therapies for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
